molecular formula C14H15N5O4 B6106338 1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B6106338
M. Wt: 317.30 g/mol
InChI Key: GLZMSQUAOZLMSD-UHFFFAOYSA-N
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Description

1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a nitro group, a carbamoyl group, and a pyrazole ring, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents can be employed to introduce the nitro group onto the pyrazole ring.

    Attachment of the carbamoyl group: This step involves the reaction of the pyrazole derivative with an isocyanate or carbamoyl chloride to form the desired carbamoyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the carbamoyl group under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nitric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pyrazole ring provides structural stability and contributes to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar compounds to 1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives such as:

    3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure but differ in the substituents attached to the ring.

    Imidazole-containing compounds: These compounds have a similar heterocyclic structure but with different nitrogen atom arrangements.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4/c1-8-3-4-10(9(2)5-8)16-12(20)7-18-6-11(19(22)23)13(17-18)14(15)21/h3-6H,7H2,1-2H3,(H2,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZMSQUAOZLMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=N2)C(=O)N)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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